molecular formula C19H14N2O B1403997 (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol CAS No. 1432053-78-5

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol

Cat. No. B1403997
CAS RN: 1432053-78-5
M. Wt: 286.3 g/mol
InChI Key: UAKFGPWQCFFWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol” is a molecule that has been used in the synthesis of non-conjugated blue-light-emitting materials . It contains a total of 40 bonds, including 26 non-H bonds, 24 multiple bonds, 1 rotatable bond, 24 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 Pyrrole .


Synthesis Analysis

The molecule has been used in the preparation of non-conjugated homopolymers with blue light emission. These polymers were prepared via an N–C coupling reaction . An improved protocol for the preparation of similar molecules involves the use of hydroiodic acid as an efficient catalyst for the condensation of indole and aromatic aldehydes .


Molecular Structure Analysis

The molecule contains a total of 36 atoms, including 14 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular structure also includes multiple bonds and aromatic bonds, contributing to its complex structure .


Chemical Reactions Analysis

The molecule has been involved in N–C coupling reactions for the synthesis of non-conjugated homopolymers . Additionally, it has been used in electropolymerization reactions, which result in the development of doped films on the electrode surface .


Physical And Chemical Properties Analysis

The molecule exhibits excellent thermal stability and solubility, making it suitable for various applications . Its physical and chemical properties are influenced by its complex molecular structure, which includes multiple and aromatic bonds .

Scientific Research Applications

Synthesis and Ligand Efficiency

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol is a compound that has been synthesized through various methods. One notable synthesis produced 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, an extremely efficient ligand for the TCDD (Ah) receptor (Tholander & Bergman, 1999).

Photophysical and Electrochemical Properties

The compound exhibits notable photophysical and electrochemical properties. For instance, 5,11-dihydroindolo[3,2-b]carbazole derivatives with thiophene units exhibit unique photophysical characteristics, making them potential candidates for applications in organic light-emitting devices (OLEDs) (Irgashev et al., 2017). Furthermore, derivatives of this compound have been used in hole-transport layers in OLEDs, demonstrating low threshold voltages and excellent current–voltage characteristics (Hu et al., 2000).

Application in Coordination Polymers

This compound has been used as a ligand in the synthesis of metal–organic coordination polymers. These polymers, such as those based on zinc, have been studied for their layered and three-dimensional framework structures and blue fluorescence properties (Khan et al., 2018).

Role in the Synthesis of Polycyclic Compounds

The 5,11-dihydroindolo[3,2-b]carbazole ring system is a common motif in the synthesis of new polycyclic compounds. These compounds have been used to create fused nine-ring systems, which have been studied for their photophysical, electrochemical properties, and thermal stability (Irgashev et al., 2016).

Chemical and Biological Studies

Additionally, the compound has been investigated for its role in the formation of polyaromatic hydrocarbon responsiveness-receptor agonists and anti-initiators of carcinogenesis (Preobrazhenskaya et al., 1993). Also, its acute toxicity profile has been evaluated, showing no significant adverse effects or altered behavior in animals at certain doses (Gowda et al., 2022).

Mechanism of Action

The molecule’s mechanism of action is primarily related to its role in the synthesis of non-conjugated blue-light-emitting materials. The introduction of nonconjugated diphenyl sulfone as the electron-deficient unit to the molecule results in a blue shift in the emission spectra .

Future Directions

The molecule’s unique properties, particularly its role in the synthesis of non-conjugated blue-light-emitting materials, suggest that it has good application prospects . Future research may focus on exploring its potential uses in other areas, such as in the development of highly efficient and stable blue OLEDs .

properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazol-12-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-9,20-22H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKFGPWQCFFWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 2
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 3
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 4
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 5
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 6
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.